

An In-Depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)isoxazole-3-carboxylic acid

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A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **5-(4-bromophenyl)isoxazole-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering a holistic view for professionals in drug discovery and development.

Chemical Identity and Structure

The foundational step in understanding any compound is to confirm its precise chemical identity. The IUPAC name for the topic compound is 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid.^{[1][2]} This name precisely describes a five-membered isoxazole ring substituted at the 5-position with a 4-bromophenyl group and at the 3-position with a carboxylic acid group.

Key Identifiers:

Identifier	Value
CAS Number	33282-23-4 [1] [2] [3]
Molecular Formula	C ₁₀ H ₆ BrNO ₃ [1] [3] [4]
Molecular Weight	268.06 g/mol [1] [3]
IUPAC Name	5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid [1] [2]
InChI	InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) [1] [5]
InChIKey	MLMNGXLPBJRYFI-UHFFFAOYSA-N [1] [2]
Canonical SMILES	C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br [2] [5]

The structural arrangement, featuring a bromine-substituted aromatic ring coupled with a reactive isoxazole carboxylic acid moiety, makes this compound a versatile building block in synthetic chemistry.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation.

Table of Properties:

Property	Value	Source
Appearance	White to off-white solid/amorphous powder	[3] [4]
Melting Point	195 - 206 °C (with decomposition)	[3] [4]
Boiling Point (Predicted)	478.2 ± 35.0 °C	[4]
Density (Predicted)	1.681 ± 0.06 g/cm³	[4]
pKa (Predicted)	3.24 ± 0.10	[4]
XLogP (Predicted)	2.6	[1] [5]

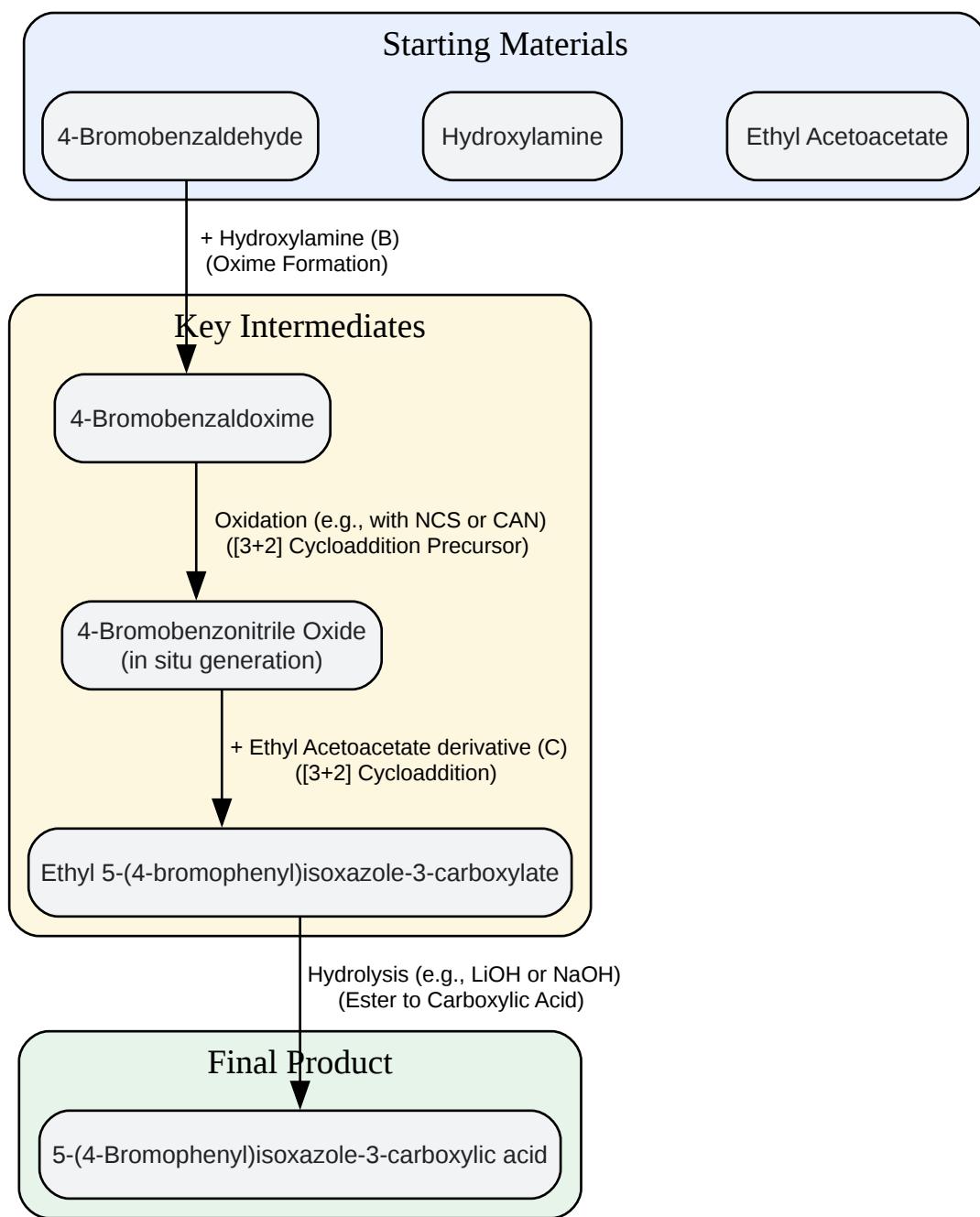
The predicted pKa suggests that the compound is a moderately strong acid, a crucial factor for its behavior in physiological environments and for designing purification protocols. The predicted XLogP value indicates a moderate lipophilicity, which has implications for its solubility and potential membrane permeability.

Synthesis and Reactivity

Isoxazole derivatives are a cornerstone of heterocyclic chemistry, with numerous synthetic routes available.[\[6\]](#) The synthesis of compounds like **5-(4-bromophenyl)isoxazole-3-carboxylic acid** often involves a [3+2] cycloaddition reaction.[\[6\]](#) This powerful method typically involves the reaction of a nitrile oxide with an alkyne.

A plausible and commonly employed synthetic pathway is outlined below.

General Synthetic Workflow:

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Caption: General workflow for synthesizing the target compound.

Experimental Protocol: A Representative Synthesis

- Step 1: Oxime Formation. 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to yield

4-bromobenzaldoxime.

- Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. The 4-bromobenzaldoxime is then subjected to an oxidative halogenation (e.g., using N-chlorosuccinimide in DMF) to generate the corresponding hydroximoyl chloride, which is then treated with a base (e.g., triethylamine) to form the reactive 4-bromobenzonitrile oxide in situ. This dipole immediately undergoes a [3+2] cycloaddition with an appropriate alkyne, such as ethyl propiolate, to form the isoxazole ring, yielding ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.
- Step 3: Saponification. The resulting ester is hydrolyzed using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water. Subsequent acidification with an acid like HCl precipitates the final product, **5-(4-bromophenyl)isoxazole-3-carboxylic acid**, which can be purified by recrystallization.

The carboxylic acid moiety provides a reactive handle for further synthetic modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.^[7]

Applications in Research and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.^{[8][9]} These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[3][8][9][10]}

5-(4-Bromophenyl)isoxazole-3-carboxylic acid serves as a crucial intermediate and building block in several key research areas:

- Pharmaceutical Development: It is a key intermediate for synthesizing more complex pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.^{[2][3]} The structure is also explored in the design of novel anti-cancer agents.^[3]
- Fragment-Based Drug Discovery (FBDD): The compound's size and chemical features make it an attractive fragment for FBDD campaigns. It can be used in screening libraries to identify initial hits that bind to biological targets. The bromine atom provides a vector for synthetic elaboration, and the carboxylic acid can form key hydrogen bond interactions.
- Biological Research: It is used in studies to investigate the mechanisms of action of biological pathways.^{[2][3]} By modifying the core structure, researchers can develop chemical

probes to better understand disease processes and identify potential therapeutic targets.[\[2\]](#)

- Material Science: The unique chemical properties of this compound lend themselves to exploration in the development of new materials, such as specialized polymers and coatings.
[\[2\]](#)

The isoxazole ring is metabolically stable and can act as a bioisostere for other functional groups, enhancing the pharmacokinetic properties of a drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **5-(4-bromophenyl)isoxazole-3-carboxylic acid**.

GHS Hazard Information:

According to aggregated GHS data, this compound is classified with the following hazards:[\[1\]](#)

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)[\[11\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[11\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)[\[11\]](#)

The GHS07 "Exclamation Mark" pictogram is associated with this compound.[\[12\]](#)

Personal Protective Equipment (PPE)	Handling Procedures			Storage Conditions		
	Use in a well-ventilated area or chemical fume hood	Avoid contact with skin, eyes, and clothing. Avoid dust formation.	Wash hands thoroughly after handling	Store in a tightly closed container	Store in a cool, dry, well-ventilated place (Recommended: 0-8 °C)	Keep away from incompatible materials (e.g., strong oxidizing agents)
Protective Gloves						
Safety Goggles/ Face Shield						
Lab Coat						
N95 Dust Mask (if generating dust)						

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Caption: Recommended safety, handling, and storage protocols.

First Aid Measures:

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11][13]
- If on Skin: Wash with plenty of soap and water.[11][13]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information before handling this compound.

Conclusion

5-(4-Bromophenyl)isoxazole-3-carboxylic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and material science. Its straightforward, albeit multi-step, synthesis and the reactive handles on its structure make it an attractive starting point for the development of novel compounds. Researchers and drug development professionals can leverage its properties to design molecules with tailored biological activities, contributing to the advancement of therapeutics and other chemical technologies. Adherence to strict safety protocols is essential to ensure its responsible and effective use in the laboratory.

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